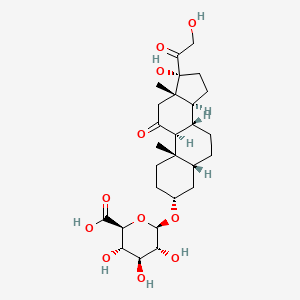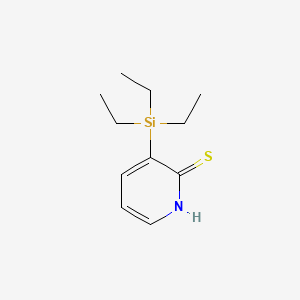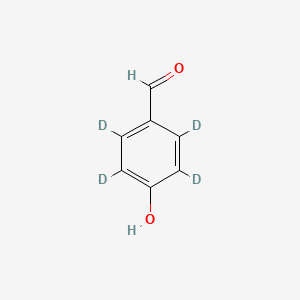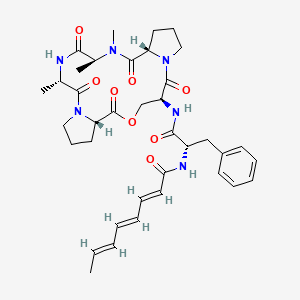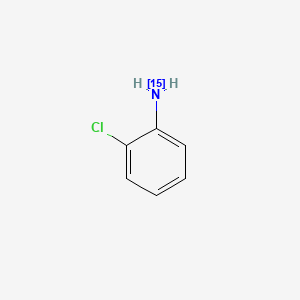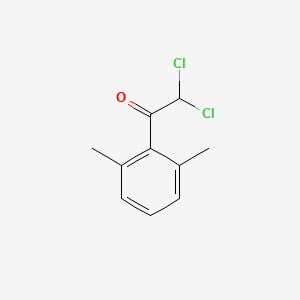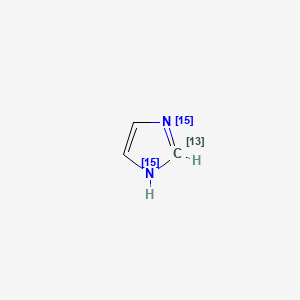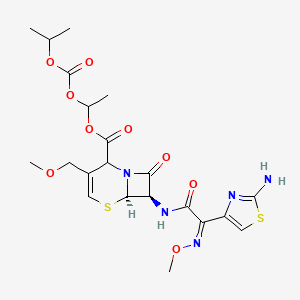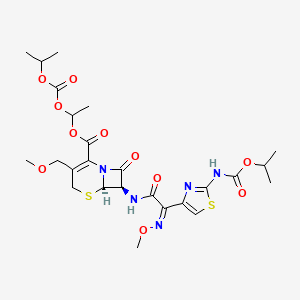
1-β-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-β-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C is the labeled analogue of 1-β-D-Arabinofuranosyluracil-2-C-methyl . It is an impurity of PSI-7977, a prodrug that is metabolized to the active antiviral agent 2’-deoxy-2’-α-fluoro-β-C-methyluridine-5’-monophosphate . It is currently being investigated in phase 3 clinical trials for the treatment of hepatitis C .
Molecular Structure Analysis
The molecular formula of 1-β-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C is C10H14N2O6. Its molecular weight is 262.241.Mechanism of Action
1-β-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C is an impurity of PSI-7977, a prodrug that is metabolized to the active antiviral agent 2’-deoxy-2’-α-fluoro-β-C-methyluridine-5’-monophosphate . Studies have profiled PSI-7977 as a nucleotide inhibitor of hepatitis C virus, exerting selective inhibitory effects towards HCV NS5B polymerase .
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-β-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C involves the conversion of uracil to the desired compound through a series of chemical reactions.", "Starting Materials": [ "Uracil", "D-Arabinose", "Methyl-d3 iodide", "13C-labeled carbon dioxide" ], "Reaction": [ "Step 1: Uracil is converted to 5-iodouracil by reaction with iodine and potassium iodide.", "Step 2: 5-iodouracil is then reacted with D-Arabinose in the presence of silver triflate to form 1-β-D-Arabinofuranosyluracil.", "Step 3: The 2-C position of 1-β-D-Arabinofuranosyluracil is then methylated using methyl-d3 iodide to form 1-β-D-Arabinofuranosyluracil-2-C-methyl-d3.", "Step 4: Finally, 13C-labeled carbon dioxide is used to introduce the 13C label at the appropriate position to yield the desired product, 1-β-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C." ] } | |
CAS RN |
1256490-38-6 |
Product Name |
1-β-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C |
Molecular Formula |
C10H14N2O6 |
Molecular Weight |
262.241 |
IUPAC Name |
1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-(trideuteriomethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-10(17)7(15)5(4-13)18-8(10)12-3-2-6(14)11-9(12)16/h2-3,5,7-8,13,15,17H,4H2,1H3,(H,11,14,16)/t5-,7-,8-,10+/m1/s1/i1+1D3 |
InChI Key |
NBKORJKMMVZAOZ-FPJDFJPSSA-N |
SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)O |
synonyms |
1-(2-C-Methyl-d3, 13C-β-D-arabinofuranosyl)-2,4(1H,3H)-pyrimidinedione; 1-((2R,3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyl-d3, 13C-tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione; Sofosbuvir Impurity 12-d3, 13C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



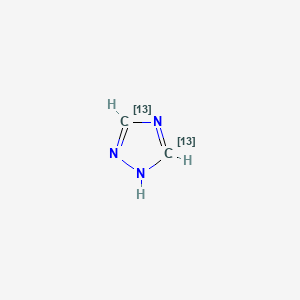
![2-[(Dicyclopropylmethyl)amino]ethanol](/img/structure/B570181.png)
